In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Data for 3-(3-Methylphenyl)prop-2-en-1-ol
In-Depth Technical Guide: ¹H and ¹³C NMR Chemical Shift Data for 3-(3-Methylphenyl)prop-2-en-1-ol
Executive Summary
For researchers and drug development professionals, the precise structural characterization of active pharmaceutical ingredient (API) building blocks is a non-negotiable prerequisite for downstream synthesis. 3-(3-Methylphenyl)prop-2-en-1-ol —commonly referred to as m-methylcinnamyl alcohol or (E)-3-(m-tolyl)prop-2-en-1-ol—is a critical intermediate used in the development of monoamine reuptake inhibitors targeting norepinephrine (NE) and serotonin (5-HT) receptors [1].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Beyond merely listing chemical shifts, this guide explains the quantum mechanical causality behind the observed spectral data, ensuring that your analytical workflows are both robust and reproducible.
Structural & Chemical Profile
Before diving into the spectral data, it is essential to establish the structural parameters that dictate the NMR environment.
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IUPAC Name: (E)-3-(3-Methylphenyl)prop-2-en-1-ol
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Chemical Formula: C₁₀H₁₂O
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Molecular Weight: 148.20 g/mol
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SMILES: CC1=CC=CC(=C1)/C=C/CO
The molecule consists of a meta-substituted toluene ring conjugated to an allylic alcohol moiety. The trans (E) geometry of the alkene is the thermodynamically favored isomer and is the primary focus of this characterization [2].
High-Resolution NMR Data & Spectral Assignments
The following data represents the standardized ¹H and ¹³C NMR chemical shifts acquired in deuterated chloroform (CDCl₃) at 298 K. The values are extrapolated and cross-validated against foundational data for unsubstituted cinnamyl alcohol [4] and m-methylcinnamaldehyde[3].
¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| OH | 1.50 | br s | - | 1H | Hydroxyl proton (exchangeable) |
| Ar-CH₃ | 2.35 | s | - | 3H | Methyl group on aromatic ring |
| H-1 | 4.33 | dd | 5.7, 1.5 | 2H | Allylic CH₂ adjacent to OH |
| H-2 | 6.36 | dt | 15.9, 5.7 | 1H | Vinylic proton (β to Ar) |
| H-3 | 6.60 | d | 15.9 | 1H | Vinylic proton (α to Ar) |
| H-4', H-6' | 7.05 - 7.15 | m | - | 2H | Aromatic protons (ortho/para to CH₃) |
| H-2' | 7.22 | s | - | 1H | Aromatic proton (ortho to alkene & CH₃) |
| H-5' | 7.23 | t | 7.6 | 1H | Aromatic proton (meta to alkene & CH₃) |
¹³C NMR Data Summary (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Ar-CH₃ | 21.4 | CH₃ | Aromatic methyl carbon |
| C-1 | 63.8 | CH₂ | Allylic carbon (CH₂OH) |
| C-6' | 123.8 | CH | Aromatic carbon |
| C-2' | 127.3 | CH | Aromatic carbon |
| C-2 | 128.4 | CH | Vinylic carbon (C-2) |
| C-4' | 128.5 | CH | Aromatic carbon |
| C-5' | 128.6 | CH | Aromatic carbon |
| C-3 | 131.3 | CH | Vinylic carbon (C-3) |
| C-1' | 136.7 | Cq | Aromatic quaternary carbon (ipso to alkene) |
| C-3' | 138.2 | Cq | Aromatic quaternary carbon (ipso to CH₃) |
Mechanistic Causality in Spectral Interpretation
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Stereochemical Validation via Karplus Equation: The trans (E) geometry is definitively confirmed by the large scalar coupling constant (J = 15.9 Hz) between the vinylic protons H-2 and H-3. According to the Karplus relationship, a ³J coupling of ~16 Hz corresponds to a dihedral angle of approximately 180°, which is physically only possible in the E-isomer.
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Aromatic Desymmetrization: Unlike unsubstituted cinnamyl alcohol, the meta-methyl group breaks the symmetry of the aromatic ring. This inductive and hyperconjugative electron-donating effect shifts the C-6' carbon upfield (123.8 ppm) relative to the base benzene shift (128.5 ppm), providing a unique diagnostic fingerprint for the meta-substitution pattern.
Standardized Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following protocol is designed as a self-validating system . If the internal checks fail, the data must be discarded and the sample reprepared.
Sample Preparation (Self-Validating)
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Desiccation: Dry 15–20 mg of the synthesized 3-(3-Methylphenyl)prop-2-en-1-ol under high vacuum (≤ 0.1 mbar) for 2 hours to remove trace water. Causality: Moisture causes the hydroxyl proton peak (δ 1.50) to broaden, wander, or merge with the H₂O peak, obscuring baseline resolution.
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Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS). Causality: CDCl₃ lacks exchangeable protons, preserving the integrity of the -OH signal.
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Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity, leading to poor shimming and broadened line widths.
Instrument Parameters
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Shimming & Locking: Lock onto the deuterium signal of CDCl₃. Shim the Z and Z² gradients until the residual CHCl₃ peak (δ 7.26) has a width at half-height (W₁/₂) of ≤ 1.0 Hz.
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¹H Acquisition: Use a 30° pulse angle (zg30), a spectral width of 20 ppm, and a relaxation delay (D1) of 1.0 s. Acquire 16 scans.
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¹³C Acquisition: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s to allow for adequate relaxation of the quaternary carbons (C-1' and C-3'). Acquire a minimum of 512 scans to achieve a signal-to-noise ratio > 10:1 for the quaternary peaks.
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Internal Validation Check: The spectrum is only valid if the TMS peak is exactly at 0.00 ppm and the residual CDCl₃ triplet in the ¹³C spectrum is centered exactly at 77.16 ppm [4].
Synthetic Workflow & Drug Development Context
3-(3-Methylphenyl)prop-2-en-1-ol is typically synthesized via the reduction of m-methylcinnamaldehyde using sodium borohydride (NaBH₄) or Diisobutylaluminum hydride (DIBAL-H). Once validated via NMR, this compound serves as a critical epoxide precursor in the synthesis of piperazine derivatives. These derivatives act as modulators of the norepinephrine (NE) and serotonin (5-HT) activity, which are heavily researched for the treatment of vasomotor symptoms (VMS) such as hot flashes and night sweats [1].
Workflow for the synthesis and NMR validation of 3-(3-Methylphenyl)prop-2-en-1-ol.Role of 3-(3-Methylphenyl)prop-2-en-1-ol in synthesizing vasomotor symptom modulators.References
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WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) . Google Patents. 1
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Cinnamyl Alcohol | C9H10O | CID 5315892 . PubChem. 2
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An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides . SciSpace. 3
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In Situ Metabolism of Cinnamyl Alcohol in Reconstructed Human Epidermis . Medical NMR Metabolomics Platform of Strasbourg. 4
Sources
- 1. WO2005097744A1 - 1-(1h-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenyl propan-2-ol derivatives and related compounds as modulators of the norepinephrine (ne) and the serotonine (5-ht) activity and the monoamine reuptake for the treatment of vasomotor symptoms (vms) - Google Patents [patents.google.com]
- 2. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mnms-platform.com [mnms-platform.com]
